molecular formula C9H20ClNO2 B1290623 2-(Heptylamino)acetic acid hydrochloride CAS No. 6939-28-2

2-(Heptylamino)acetic acid hydrochloride

Cat. No.: B1290623
CAS No.: 6939-28-2
M. Wt: 209.71 g/mol
InChI Key: BBRXBVMPIVNFSE-UHFFFAOYSA-N
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Description

2-(Heptylamino)acetic acid hydrochloride is an organic compound with the molecular formula C9H20ClNO2. It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a heptyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptylamino)acetic acid hydrochloride typically involves the reaction of heptylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to form the hydrochloride salt. The general reaction can be represented as follows:

C7H15NH2+ClCH2COOHC7H15NHCH2COOHHCl\text{C}_7\text{H}_{15}\text{NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_7\text{H}_{15}\text{NHCH}_2\text{COOH} \cdot \text{HCl} C7​H15​NH2​+ClCH2​COOH→C7​H15​NHCH2​COOH⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and concentration.

Chemical Reactions Analysis

Types of Reactions

2-(Heptylamino)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of heptylamide or heptylnitrile.

    Reduction: Formation of heptylaminoethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(Heptylamino)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptylamino)acetic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octylamino)acetic acid hydrochloride
  • 2-(Hexylamino)acetic acid hydrochloride
  • 2-(Pentylamino)acetic acid hydrochloride

Uniqueness

2-(Heptylamino)acetic acid hydrochloride is unique due to its specific heptyl group, which imparts distinct physicochemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(heptylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-10-8-9(11)12;/h10H,2-8H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRXBVMPIVNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80637297
Record name N-Heptylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-28-2
Record name NSC56799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Heptylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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